Product packaging for Bicyclo[2.2.2]oct-2-ylacetic acid(Cat. No.:CAS No. 1539768-12-1)

Bicyclo[2.2.2]oct-2-ylacetic acid

Cat. No.: B2740720
CAS No.: 1539768-12-1
M. Wt: 168.236
InChI Key: PVGAPNFZAWNHIE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ylacetic acid (CAS 1895244-70-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, saturated bicyclic scaffold that serves as a valuable bioisostere for para-substituted phenyl rings . The primary research value of this scaffold lies in its ability to improve key physicochemical properties of drug candidates; replacing aromatic rings with the bicyclo[2.2.2]octane system can lead to enhanced aqueous solubility, reduced lipophilicity, and increased metabolic stability while maintaining a comparable spatial geometry . In practical research applications, the bicyclo[2.2.2]octane core is a versatile scaffold for developing biologically active molecules. It has been strategically incorporated into the structure of known drugs and investigated as a core structure for non-covalent protease inhibitors . Furthermore, acetic acid derivatives of this scaffold, such as the one described here, have been utilized in the development of DGAT1 inhibitors . The carboxylic acid functional group provides a convenient handle for further synthetic modification, making this compound a useful intermediate for constructing more complex target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B2740720 Bicyclo[2.2.2]oct-2-ylacetic acid CAS No. 1539768-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bicyclo[2.2.2]octanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGAPNFZAWNHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bicyclo 2.2.2 Oct 2 Ylacetic Acid and Its Analogues

Diels-Alder Cycloaddition Strategies for Bicyclo[2.2.2]octane Core Formation

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the construction of the bicyclo[2.2.2]octane skeleton. This reaction typically involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring system. The inherent stereospecificity and regioselectivity of the Diels-Alder reaction make it a highly effective tool for creating complex cyclic systems.

Intermolecular Diels-Alder Reactions with Dienophiles

Intermolecular Diels-Alder reactions are a common approach to the bicyclo[2.2.2]octane core. These reactions involve the combination of a suitable diene, often a cyclohexadiene derivative, with an external dienophile.

2H-pyran-2-ones have emerged as versatile precursors for the in situ generation of dienes for Diels-Alder reactions. nih.govarkat-usa.orgresearchgate.netarkat-usa.org Through a sequence of a thermal [4+2] cycloaddition followed by a retro-Diels-Alder reaction, these compounds can lead to the formation of a cyclohexadiene intermediate which then undergoes a second cycloaddition. nih.govarkat-usa.org This "double Diels-Alder" strategy is particularly effective for synthesizing highly substituted bicyclo[2.2.2]octene systems. arkat-usa.orgresearchgate.net

The reaction pathway typically begins with the cycloaddition of a dienophile, such as maleic anhydride (B1165640), to the 2H-pyran-2-one. arkat-usa.org This forms a bicyclic bridged lactone intermediate which is often thermally labile. nih.govarkat-usa.org Under the high temperatures frequently used for these reactions (e.g., refluxing in toluene, xylene, or tetralin), the lactone spontaneously eliminates carbon dioxide to generate a cyclohexadiene intermediate. nih.govarkat-usa.org This newly formed diene can then react with a second molecule of the dienophile to yield the desired bicyclo[2.2.2]octene framework. nih.govarkat-usa.org The efficiency of this process can be influenced by the substituents on the pyran-2-one ring, with electron-donating groups often accelerating the reaction. arkat-usa.org Microwave-assisted conditions have also been shown to be effective for promoting these cycloadditions. arkat-usa.orgresearchgate.net

Maleic anhydride and its derivatives are classic and highly effective dienophiles for the synthesis of bicyclo[2.2.2]octane systems due to their electron-deficient nature. nih.govarkat-usa.orgacs.orgnih.gov The reaction of 2H-pyran-2-ones with maleic anhydride is a well-established method for producing bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydride derivatives. arkat-usa.org The resulting adducts, containing fused succinic anhydride rings, are valuable intermediates that can be further derivatized. nih.gov

The reaction between a pyrazinone diene and maleic anhydride has also been reported to yield bicyclo[2.2.2]diazaoctane structures with high reactivity and stereoselection. acs.orgnih.govwm.edu The resulting cycloadduct can undergo selective anhydride ring opening, providing a pathway to complex alkaloids like (±)-brevianamide B. acs.orgnih.govwm.edu The reaction conditions and the nature of the substituents on both the diene and dienophile play a crucial role in determining the stereochemical outcome of the cycloaddition, which typically favors the exo,exo isomer. nih.gov

Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octane Core Synthesis

Diene PrecursorDienophileKey Product FeatureReference
2H-Pyran-2-oneMaleic AnhydrideFused bicyclo[2.2.2]octene with succinic anhydride rings nih.govarkat-usa.org
PyrazinoneMaleic AnhydrideBicyclo[2.2.2]diazaoctane core acs.orgnih.gov
2,6-Dimethylphenol (B121312) (via Wessely oxidation)Acrylic Acidexo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone cdnsciencepub.com
5-Substituted 1,3-Cyclohexadiene (B119728)MethacroleinBicyclo[2.2.2]octane aldehyde nih.gov

Lewis acids are frequently employed as catalysts to accelerate Diels-Alder reactions and to enhance their regio- and stereoselectivity. nih.govrsc.org In the synthesis of bicyclo[2.2.2]octane systems, Lewis acids can promote the formation of the desired endo stereoisomer, a consequence of favorable secondary orbital overlap under kinetic control. nih.gov

For instance, in the reaction of a 5-substituted 1,3-cyclohexadiene with methacrolein, stoichiometric amounts of a Lewis acid like ytterbium trichloride (B1173362) were found to be effective. nih.gov The use of tin(IV) chloride as a catalyst in the reaction with acrolein has been shown to yield exclusively the endo adduct. cdnsciencepub.com The choice of Lewis acid can be critical, as it can influence not only the reaction rate and selectivity but also potentially lead to side reactions like polymerization of the dienophile. cdnsciencepub.com The enhanced endo stereoselectivity observed in Lewis acid-catalyzed reactions is a key advantage for controlling the architecture of the bicyclic product. cdnsciencepub.com

Intramolecular Diels-Alder Reactions in Bicyclo[2.2.2]octenone Synthesis

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of bicyclo[2.2.2]octenone derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.netacs.org This approach involves a molecule containing both a diene and a dienophile moiety, which are tethered together. The subsequent cyclization can lead to complex polycyclic structures in a single step. acs.org

One notable method involves the "modified" Wessely oxidation of phenols, such as 2,6-dimethylphenol, in the presence of various acrylic acid derivatives. cdnsciencepub.com This generates an intermediate that undergoes an intramolecular cycloaddition to form exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones. cdnsciencepub.com This route provides access to regioisomers and stereoisomers that may not be obtainable through conventional intermolecular pathways. cdnsciencepub.comcdnsciencepub.com Another approach utilizes the in situ generation of masked o-benzoquinones from compounds like methyl vanillate, which then undergo intramolecular cycloaddition with a tethered alkene to furnish bicyclo[2.2.2]octenone adducts. acs.org

Stereoselective and Enantioselective Approaches to Bicyclo[2.2.2]oct-2-ylacetic Acid Derivatives

Achieving stereocontrol in the synthesis of bicyclo[2.2.2]octane derivatives is crucial, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. Both diastereoselective and enantioselective methods have been developed to this end.

High levels of stereoselection are often observed in intermolecular Diels-Alder reactions leading to bicyclo[2.2.2]diazaoctane structures. acs.orgnih.govwm.edu For example, the reaction between a pyrazinone diene and dienophiles like fumarates or maleic anhydride proceeds with high reactivity and stereoselection. nih.gov Similarly, the intramolecular Diels-Alder reactions of masked o-benzoquinones can yield bicyclo[2.2.2]octenone derivatives with distinct regio- and stereochemistry. acs.org

For the synthesis of enantiomerically pure compounds, several strategies have been employed. Organocatalysis has emerged as a powerful tool. For instance, an organocatalytic one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde (B1677652) can produce a crystalline bicyclic product, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, which serves as a versatile starting material for chiral diene ligands. nih.gov Another metal-free approach utilizes a tandem reaction to access a range of bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities. rsc.orgconsensus.app

Furthermore, enantioselective synthesis of bicyclo[2.2.2]octenones has been achieved through a copper-mediated oxidative dearomatization/[4+2] dimerization cascade of substituted phenols. nih.gov Chiral hypervalent iodine reagents and organocatalytic tandem o-hydroxylative phenol (B47542) dearomatization-[4+2] reactions have also been developed to construct bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov These methods provide access to biologically relevant scaffolds and natural products. nih.govnih.gov

Asymmetric Oxidative Dearomatization Cascades

Asymmetric oxidative dearomatization has emerged as a powerful tool for the synthesis of complex, chiral molecules from readily available aromatic compounds. researchgate.net These reactions, when coupled with cascade processes, offer an efficient pathway to construct the bicyclo[2.2.2]octane core.

One notable strategy involves the oxidative dearomatization of phenols to generate ortho-benzoquinone monohemiaminals. researchgate.net When phenols bearing a chiral amino alcohol substituent undergo this reaction, the subsequent N-cyclization can proceed stereoselectively. The resulting chiral ortho-benzoquinone monohemiaminals can then participate in highly stereoselective Diels-Alder reactions to form bicyclo[2.2.2]octane structures. researchgate.net

Furthermore, tandem oxidative dearomatization/[4+2] cycloaddition reactions of phenols have been developed. For instance, a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol dearomatization (o-HPD)/[4+2] reaction has been reported for the synthesis of bicyclo[2.2.2]octenones. nih.gov This method utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to achieve high enantioselectivity across a range of phenol substrates. nih.gov This approach has been successfully applied to the gram-scale synthesis of natural products like (+)-biscarvacrol and (-)-bis(2,6-xylenol). nih.gov

Another approach involves an oxidative dearomatization/intramolecular Diels-Alder (IMDA) cycloaddition cascade. This has been employed in the formal synthesis of (±)-atisine, where the bicyclo[2.2.2]octane ring system is efficiently constructed. researchgate.net This strategy has also been applied to the first total synthesis of (±)-isoazitine. researchgate.net The reactivity of dearomatized intermediates as dienes in these cycloadditions is crucial for the formation of the bicyclic core. nih.gov

Method Key Features Application Example
Oxidative Dearomatization/O-cyclization of PhenolsStereoselective N-cyclization with chiral amino alcohol substituents.Synthesis of chiral ortho-benzoquinone monohemiaminals for Diels-Alder reactions. researchgate.net
Organocatalytic Tandem o-HPD/[4+2] ReactionHighly enantioselective, utilizes chiral oxaziridinium catalyst.Gram-scale synthesis of (+)-biscarvacrol and (-)-bis(2,6-xylenol). nih.gov
Oxidative Dearomatization/IMDA CascadeEfficient construction of the bicyclo[2.2.2]octane ring system.Formal synthesis of (±)-atisine and total synthesis of (±)-isoazitine. researchgate.net

Organocatalytic and Metal-Free Enantioselective Syntheses

The development of organocatalytic and metal-free enantioselective methods provides a sustainable and often milder alternative to traditional metal-catalyzed reactions for the synthesis of bicyclo[2.2.2]octane derivatives.

A significant advancement is the tandem reaction that provides access to a wide array of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities under metal-free conditions. rsc.orgrsc.org This formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins is mediated by an organic base, proceeding through an open transition state. rsc.orgrsc.org The reaction is notable for its operational simplicity, mild conditions, and low catalyst loading (3 mol%). rsc.org

Diphenylprolinol silyl (B83357) ether has been demonstrated as an effective organocatalyst in a domino Michael/Michael reaction between α,β-unsaturated aldehydes and cyclohex-2-en-1-ones bearing an electron-withdrawing group at the 3-position. researchgate.netresearchgate.net This method yields bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in high diastereoselectivity and nearly optically pure form. researchgate.netresearchgate.net A one-pot, two-step sequence involving a Mukaiyama Michael reaction followed by an intramolecular Michael reaction, also catalyzed by diphenylprolinol silyl ether, can produce bicyclo[2.2.2]octanone derivatives as a single isomer. researchgate.net

Furthermore, a scalable and operationally simple synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands has been achieved through an organocatalytic one-pot Michael addition-aldol reaction of 2-cyclohexenone and phenylacetaldehyde. nih.gov The resulting crystalline bicyclic product, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, serves as a versatile precursor for both symmetrical and unsymmetrical chiral diene ligands. nih.gov

Catalyst/Method Reactants Product Key Advantages
Organic Baseα′-ethoxycarbonyl cyclohexenone and nitroolefinsBicyclo[2.2.2]octane-1-carboxylatesMetal-free, mild conditions, high enantioselectivity, low catalyst loading. rsc.orgrsc.orgconsensus.app
Diphenylprolinol silyl etherα,β-unsaturated aldehyde and substituted cyclohex-2-en-1-oneBicyclo[2.2.2]octane with quaternary bridgehead carbonHigh diastereoselectivity, nearly optically pure products. researchgate.netresearchgate.net
Organocatalytic one-pot Michael addition-aldol2-cyclohexenone and phenylacetaldehydeEnantiomerically pure bicyclo[2.2.2]octadiene ligandsScalable, operationally simple, versatile precursor. nih.gov

Control of Bridge Stereochemistry in Bicyclic Systems

The stereochemistry of the bridgehead carbons and substituents on the bridges of bicyclic systems like bicyclo[2.2.2]octane is critical for their biological activity and application as chiral ligands. slideshare.netchemaxon.com The rigid structure of the bicyclo[2.2.2]octane framework presents unique challenges and opportunities for stereocontrol.

In bridged bicyclic compounds, the relative orientation of substituents is described as endo or exo. A substituent is considered exo if it is oriented towards the highest numbered bridge, and endo if it is oriented away from it. chemaxon.com Similarly, syn and anti descriptors are used for substituents on the highest numbered bridge, indicating their orientation relative to the lowest numbered bridge. chemaxon.com

The stereochemical outcome of reactions forming bicyclic systems can be influenced by kinetic or thermodynamic control. For instance, in Robinson annulations leading to bicyclo[3.3.1]nonanes, the major diastereomer formed under kinetic control has the one-carbon bridge substituent in an anti position. nih.gov However, under thermodynamic control, the syn isomer can be favored. nih.gov

In the context of synthesizing bicyclo[2.2.2]octane derivatives, controlling the stereochemistry at the bridgehead and along the bridges is often achieved through the choice of starting materials and reaction conditions. For example, the use of chiral auxiliaries or catalysts in Diels-Alder reactions is a common strategy to induce facial selectivity and control the stereochemistry of the resulting cycloadduct. The inherent rigidity of the bicyclo[2.2.2]octane forces substituents into well-defined spatial arrangements, which can be exploited in subsequent transformations.

The development of synthetic routes that allow for the selective formation of one stereoisomer over others is a key focus in this area. This includes desymmetrization of meso intermediates, as seen in the asymmetric access to the bicyclo[2.2.2]octane core through the desymmetrization of a meso-diketone using baker's yeast. researchgate.net

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound and its analogues can be approached through either convergent or divergent strategies. Convergent syntheses involve the separate synthesis of key fragments that are later joined, while divergent syntheses start from a common intermediate that is elaborated into a variety of target molecules.

A convergent and efficient formal synthesis of (±)-atisine showcases the construction of the bicyclo[2.2.2]octane ring moiety through an oxidative dearomatization/intramolecular Diels-Alder cycloaddition cascade. researchgate.net This approach allows for the rapid assembly of the complex core structure. In the biosynthesis of certain fungal indole (B1671886) alkaloids containing the bicyclo[2.2.2]diazaoctane core, evidence suggests that two seemingly divergent routes can converge to the same products, each with its own inherent selectivity. nih.gov This natural strategy provides inspiration for synthetic chemists.

Divergent approaches are valuable for creating libraries of related compounds from a common precursor. For example, a versatile starting material, phenylbicyclo[2.2.2]oct-5-en-2-one, can be used for the synthesis of both symmetrical and novel unsymmetrical chiral dienes. nih.gov This allows for the generation of a diverse set of ligands for asymmetric catalysis from a single, readily accessible intermediate.

One-Pot Multi-Step Processes

One-pot multi-step processes offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining several transformations in a single reaction vessel without the isolation of intermediates.

A notable example is the one-pot, three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) for the synthesis of bicyclic ortho-aminocarbonitrile derivatives. ccspublishing.org.cn This reaction proceeds smoothly at room temperature, generating products in high yields with short reaction times, and the desired products can be easily isolated by simple filtration. ccspublishing.org.cn

The use of polymer-supported reagents has also facilitated one-pot, multi-step syntheses. For instance, a bicyclo[2.2.2]octane library has been constructed using a tandem Michael addition of enolates of 2-cyclohexenones with various substituted acrylates, employing a combination of polymer-supported reagents and scavengers. durham.ac.uk This approach allows for the creation of a rigid scaffold that can be further elaborated, leading to a large array of compounds. durham.ac.uk

An organocatalytic one-pot Michael addition-aldol reaction provides a scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands from inexpensive starting materials like 2-cyclohexenone and phenylacetaldehyde. nih.gov This process highlights the power of one-pot reactions in achieving complexity and chirality in an efficient manner.

Transition Metal-Catalyzed Transformations for Bicyclo[2.2.2]octane Formation

Transition metal catalysis plays a pivotal role in the synthesis of bicyclo[2.2.2]octane derivatives, offering unique and efficient pathways to this structural motif.

One such method involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to afford oxo-substituted bicyclo[2.2.2]octane species. google.comjustia.com This process represents a novel chemical transformation with high conversion yields and provides a simplified means for the commercial production of a variety of 1,4-substituted bicyclo[2.2.2]octane derivatives. justia.com The resulting intermediates can be further derivatized to access a wide range of useful compounds. google.com

Rhodium-catalyzed reactions have also been extensively used. For example, rhodium(I) complexes with chiral diene ligands have been successfully applied to the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity. researchgate.net The chiral diene ligands themselves are often derived from bicyclo[2.2.2]octane precursors. researchgate.net Furthermore, a cationic Rh(I)/chiral diene catalytic system has been developed for efficient enantioselective B-H and O-H insertions with diaryl diazomethanes. researchgate.net

Transition Metal Reaction Type Substrates Products
PalladiumOxidative Cyclization1,4-dimethylene cyclohexaneOxo-substituted bicyclo[2.2.2]octanes google.comjustia.com
Rhodium(I)Asymmetric 1,4-additionα,β-unsaturated ketones, arylboronic acidsChiral adducts researchgate.net
Rhodium(I)Enantioselective B-H and O-H insertionDiaryl diazomethanesChiral boranes and alcohols researchgate.net

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of this compound relies on the availability of suitable precursors and key intermediates that possess the bicyclo[2.2.2]octane core with appropriate functionalization for elaboration to the final acetic acid side chain.

A common strategy involves the synthesis of functionalized bicyclo[2.2.2]octanones or bicyclo[2.2.2]octenones, which can then be converted to the desired acetic acid derivative. For example, optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione can be synthesized via a 1,2-carbonyl transposition route starting from the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. acs.org

The Diels-Alder reaction is a fundamental tool for creating the bicyclo[2.2.2]octene skeleton, which can then be functionalized. For instance, the reaction of 2H-pyran-2-ones with maleic anhydride yields bicyclo[2.2.2]octenes with fused succinic anhydride rings. nih.gov These adducts can serve as versatile starting materials for further transformations.

The synthesis of precursors for chiral ligands often involves the creation of optically active bicyclic diols or diones. For example, (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol has been synthesized in high enantiomeric excess. acs.org

Another approach is the synthesis of 2-(2-oxo-2H-chromen-3-yl)acetic acids through methods like Perkin condensation followed by intramolecular lactonization. researchgate.net While not directly a bicyclo[2.2.2]octane derivative, the methodologies for synthesizing acetic acid side chains on complex cyclic systems are relevant.

The synthesis of 1,4-dimethylene cyclohexane derivatives serves as a starting point for transition metal-catalyzed oxidative cyclizations to form bicyclo[2.2.2]octane structures. google.comjustia.com These precursors are crucial for accessing the bicyclic core through modern catalytic methods.

Preparation of Functionalized Bicyclo[2.2.2]octanone Systems

The synthesis of functionalized bicyclo[2.2.2]octanone systems often serves as a crucial step in the preparation of more complex bicyclo[2.2.2]octane derivatives. These ketone-containing intermediates are versatile precursors that can be elaborated into a variety of target molecules.

One prominent method for constructing the bicyclo[2.2.2]octanone skeleton is through the Diels-Alder reaction. arkat-usa.org This [4+2] cycloaddition reaction provides a powerful and convergent approach to this ring system. For instance, the reaction of masked o-benzoquinones with alkenols can proceed via an intramolecular Diels-Alder reaction to yield bicyclo[2.2.2]octenone adducts. acs.org These adducts can be further modified, for example, by reaction with hydroxylamine (B1172632) to form the corresponding α-keto-ketoxime of the bicyclo[2.2.2]octenone. acs.org

A notable advancement in this area is the use of microwave-assisted organic synthesis (MAOS). scirp.org This technique can significantly accelerate reaction times and improve yields. For example, a microwave-assisted, solid-phase Michael addition followed by an alumina-mediated intramolecular aldol (B89426) condensation has been reported for the construction of bicyclo[2.2.2]octanone systems. scirp.orggoogle.com This eco-friendly approach often leads to higher yields, milder reaction conditions, and shorter reaction times compared to conventional heating methods. scirp.org

The functionalization of these bicyclo[2.2.2]octanone systems can be achieved through various transformations. Oxidative scission reactions, such as the Beckmann-type fragmentation of ketoximes and Schmidt-type reactions, have been employed to cleave the α-dimethoxycarbonyl functional groups, leading to highly functionalized cyclohexene core structures. acs.org These methodologies expand the synthetic utility of bicyclo[2.2.2]octanones in the synthesis of complex organic molecules. acs.org

Starting Material Reagents and Conditions Product Key Features
2-Methoxyphenols and AlkenolsOxidation, intramolecular Diels-Alder reactionBicyclo[2.2.2]octenone adductsForms the core bicyclic structure. acs.org
Bicyclo[2.2.2]octenone adductsHydroxylamineα-Keto-ketoxime of bicyclo[2.2.2]octenonePrecursor for fragmentation reactions. acs.org
α,β-Unsaturated Ketone and Active Methylene (B1212753) CompoundMicrowave irradiation, AluminaFunctionalized Bicyclo[2.2.2]octanoneEco-friendly, rapid, high yield. scirp.orggoogle.com
α-Dimethoxycarbonyl Bicyclo[2.2.2]octenoneBeckmann or Schmidt reaction conditionsFunctionalized cyclohexeneOxidative cleavage of the bicyclic system. acs.org

Derivatization of Bicyclo[2.2.2]oct-2-ene Carboxylic Acids

Bicyclo[2.2.2]oct-2-ene carboxylic acids and their derivatives are valuable intermediates that allow for a wide range of chemical transformations, leading to a diverse array of functionalized bicyclo[2.2.2]octane compounds.

The double bond in the bicyclo[2.2.2]oct-2-ene system is amenable to various functionalization reactions. For instance, an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid has been stereoselectively functionalized through epoxidation of the olefinic bond. researchgate.net The resulting epoxide can then undergo further transformations. Another approach involves iodolactonization under phase-transfer conditions to furnish an iodolactone, which can be subsequently reduced. researchgate.net

Hydrogenation of the double bond is a common strategy to produce the saturated bicyclo[2.2.2]octane ring system. For example, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride can be hydrogenated to the corresponding saturated dicarboxylic acid anhydride. google.comgoogle.com This saturated intermediate can then be hydrolyzed to the dicarboxylic acid. google.comgoogle.com

Further derivatization can be achieved through reactions of the carboxylic acid groups. For instance, the dianhydride of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid can be reacted with amines to form succinimide (B58015) derivatives. ossila.com These derivatives have shown interesting properties, such as blue/violet fluorescence under UV radiation. ossila.com

Starting Material Reagents and Conditions Product Key Transformation
N-Protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acidm-CPBAEpoxideStereoselective epoxidation of the double bond. researchgate.net
N-Protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acidI2, K2CO3IodolactoneIodolactonization. researchgate.net
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydrideH2, Pd/CBicyclo[2.2.2]octane-2,3-dicarboxylic acid anhydrideHydrogenation of the double bond. google.comgoogle.com
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydrideAminesSuccinimide derivativesImide formation from anhydride. ossila.com

Chemical Reactivity and Transformations of Bicyclo 2.2.2 Oct 2 Ylacetic Acid and Its Derivatives

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in bicyclo[2.2.2]oct-2-ylacetic acid is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, as well as reduction to the corresponding alcohol. google.com

The synthesis of esters and amides from this compound and its derivatives is a fundamental transformation. These reactions typically proceed through standard protocols involving the activation of the carboxylic acid. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction with an amine, often facilitated by a coupling agent to form an amide bond. google.com

A notable example involves the synthesis of (1R, 2R, 4R)-N-[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-2-(2-hydroxy-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl)-N-methyl-acetamide. This complex molecule is prepared by coupling (1R, 2R, 4R)-(2-hydroxy-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl)-acetic acid with 3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine. google.com

Reactant 1Reactant 2Product
This compoundAlcohol (generic)Bicyclo[2.2.2]oct-2-ylacetate ester
This compoundAmine (generic)Bicyclo[2.2.2]oct-2-ylacetamide
(1R, 2R, 4R)-(2-hydroxy-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl)-acetic acid3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine(1R, 2R, 4R)-N-[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-2-(2-hydroxy-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl)-N-methyl-acetamide google.com

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, 2-(bicyclo[2.2.2]oct-2-yl)ethanol. This transformation opens up avenues for further functionalization. For instance, the resulting alcohol can be used in subsequent reactions, such as the introduction of the ethanol (B145695) side-chain onto other molecular scaffolds. google.com The reduction of related bicyclic ketones, such as 1-methylbicyclo[2.2.2]octane-2,6-dione, with baker's yeast has been shown to produce the corresponding hydroxy ketone with high enantiomeric excess. researchgate.net

Starting MaterialReagentProduct
This compoundReducing agent (e.g., LiAlH4)2-(Bicyclo[2.2.2]oct-2-yl)ethanol
1-methylbicyclo[2.2.2]octane-2,6-dioneBaker's yeast(1R,4S,6S)-6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one researchgate.net

Ring Transformations and Rearrangements of the Bicyclo[2.2.2]octane Core

The rigid bicyclo[2.2.2]octane framework can undergo several interesting and synthetically useful ring transformations and rearrangements.

The Baeyer-Villiger oxidation is a key reaction for converting cyclic ketones into lactones. wikipedia.orgambeed.com In the context of the bicyclo[2.2.2]octane system, this reaction has been studied to understand the regioselectivity of oxygen insertion. The oxidation of bicyclo[2.2.2]octanone with an oxidant like m-chloroperbenzoic acid (m-CPBA) results in the formation of cis-4-hydroxycyclohexylacetic acid lactone. researchgate.net The regioselectivity of this reaction is influenced by both kinetic and stereoelectronic factors. rsc.orgresearchgate.net

Studies on bicyclic diketones within the bicyclo[2.2.2]octane framework have shown that the position of the carbonyl groups and the presence of other substituents significantly impact the regioselectivity of the Baeyer-Villiger oxidation. rsc.orgresearchgate.net For instance, the oxidation of bicyclo[2.2.2]octen-5-one-2 leads to a rearranged lactone derived from 2-hydroxycyclohexen-3-ylacetic acid, indicating that the carbonyl group is attacked rather than the double bond. researchgate.net

SubstrateOxidantProduct
Bicyclo[2.2.2]octanonem-CPBAcis-4-hydroxycyclohexylacetic acid lactone researchgate.net
Bicyclo[2.2.2]octen-5-one-2PeracidRearranged lactone from 2-hydroxycyclohexen-3-ylacetic acid researchgate.net

Wagner-Meerwein rearrangements are common in bicyclic systems, including the bicyclo[2.2.2]octane framework, and typically involve the migration of a carbon-carbon bond to a carbocationic center. These rearrangements can be initiated by various reactions, such as the deamination of 2-aminomethylbicyclo[2.2.2]octane or the solvolysis of benzobicyclo[2.2.2]octenyl brosylates. google.com.cuacs.org These reactions often lead to the formation of rearranged bicyclo[3.2.1]octane or other ring systems. researchgate.netgla.ac.uk

A recent study demonstrated a bioinspired Wagner-Meerwein rearrangement to construct the 5/8/5/5 tetracyclic core of kalmane diterpenoids from a bicyclo[3.2.1]octane skeleton, which itself was derived from a bicyclo[2.2.2]octane precursor. acs.org Another example is the acid-catalyzed rearrangement of a ketone derived from a phenol (B47542), which proceeds via a Wagner-Meerwein shift to form a bicyclo[2.2.2]octane system. bohrium.com

Starting SystemReaction ConditionsRearranged Product System
Bicyclo[2.2.2]octaneDeamination/SolvolysisBicyclo[3.2.1]octane google.com.cuacs.orggla.ac.uk
Bicyclo[3.2.1]octane (from bicyclo[2.2.2]octane)Acidic conditions5/8/5/5 tetracyclic core acs.org
Phenol derivativeOxidative dearomatization/IMDA cascade, then acidBicyclo[2.2.2]octane bohrium.com

The Cope rearrangement, a google.com.cugoogle.com.cu-sigmatropic rearrangement of 1,5-dienes, is a powerful tool for carbon-carbon bond formation. In the context of bicyclo[2.2.2]octenone chemistry, this rearrangement has been utilized to synthesize functionalized cis-decalins. rsc.org The synthesis involves the preparation of vinylbicyclo[2.2.2]octenones, which then undergo a Cope rearrangement to yield the cis-decalin ring system. psu.educore.ac.uk This strategy provides a stereoselective entry into these important structural motifs. rsc.org

Starting MaterialReactionProduct
Vinylbicyclo[2.2.2]octenonesCope RearrangementFunctionalized cis-decalins rsc.orgpsu.educore.ac.uk

Ring Expansion to Other Bridged Systems (e.g., Azabicyclo[3.2.2]nonanes)

The rigid bicyclo[2.2.2]octane framework can be synthetically modified to produce larger, more flexible bridged systems such as azabicyclo[3.2.2]nonanes. This transformation typically involves a ring expansion of a bicyclo[2.2.2]octanone derivative, which can be conceptually derived from this compound. The key reactions to achieve this expansion are the Beckmann rearrangement and the Schmidt reaction. researchgate.netresearchgate.net

The Beckmann rearrangement is a well-established method for converting an oxime to an amide. byjus.combeilstein-journals.org In this context, a bicyclo[2.2.2]octan-2-one is first converted to its corresponding oxime by treatment with hydroxylamine (B1172632). Subsequent exposure of the oxime to acidic conditions initiates the rearrangement, where the group anti-periplanar to the hydroxyl group on the nitrogen migrates, leading to the formation of a seven-membered lactam (a 2-azabicyclo[3.2.2]nonan-3-one). researchgate.netresearchgate.netualberta.ca The regioselectivity of the rearrangement is dependent on the stereochemistry of the oxime. The resulting lactam can then be reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield the corresponding azabicyclo[3.2.2]nonane. ualberta.ca

Alternatively, the Schmidt reaction provides a more direct route from the ketone to the lactam. organic-chemistry.orgwikipedia.org This reaction involves treating the bicyclo[2.2.2]octan-2-one with hydrazoic acid (HN₃) in the presence of a strong acid. The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas to form the lactam. wikipedia.org This one-step procedure can be an efficient method for synthesizing 2-azabicyclo[3.2.2]nonan-3-ones from bicyclo[2.2.2]octan-2-ones. researchgate.net These ring expansion strategies are valuable as they transform the rigid bicyclo[2.2.2]octane skeleton into the more flexible azabicyclo[3.2.2]nonane system, which is a scaffold of interest in medicinal chemistry. ualberta.canih.govnih.gov

ReactionStarting MaterialReagentsProductKey Features
Beckmann Rearrangement Bicyclo[2.2.2]octan-2-one oximeAcid (e.g., PPA, H₂SO₄, TsCl)2-Azabicyclo[3.2.2]nonan-3-oneTwo-step process from ketone; migration of the anti-periplanar group determines product structure. byjus.comualberta.ca
Schmidt Reaction Bicyclo[2.2.2]octan-2-oneHydrazoic Acid (HN₃), Strong Acid2-Azabicyclo[3.2.2]nonan-3-oneOne-pot conversion from ketone to lactam. researchgate.netorganic-chemistry.org
Lactam Reduction 2-Azabicyclo[3.2.2]nonan-3-oneReducing Agent (e.g., LiAlH₄)2-Azabicyclo[3.2.2]nonaneProvides access to the fully saturated heterocyclic system. ualberta.ca

Derivatization of Unsaturated Analogues (e.g., Bicyclo[2.2.2]oct-5-ene-2-carboxylic Acid)

The presence of a double bond in analogues such as bicyclo[2.2.2]oct-5-ene-2-carboxylic acid opens up a wide array of chemical transformations, allowing for extensive derivatization of the bicyclic core. nih.gov The olefinic bond is amenable to various reactions, most notably electrophilic additions and olefin metathesis, which enable the introduction of new functional groups and the construction of complex molecular architectures. ossila.com

Electrophilic Additions and Olefin Metathesis

Electrophilic Additions: The double bond in the bicyclo[2.2.2]octene system readily undergoes electrophilic addition reactions. ossila.com Halogenation, hydrohalogenation, and hydration can be achieved using standard reagents. The rigid, strained nature of the bicyclic system can influence the stereochemical outcome of these additions, often leading to rearranged products or specific stereoisomers depending on reaction conditions and the substitution pattern of the bicyclic framework.

Olefin Metathesis: Olefin metathesis has emerged as a powerful tool for the derivatization of unsaturated bicyclic compounds. nih.gov The bicyclo[2.2.2]octene moiety, while generally less reactive than the more strained norbornene system, can participate in several types of metathesis reactions. acs.org

Ring-Opening Metathesis (ROM): This process involves the cleavage of the double bond within the ring, leading to a linear or macrocyclic polymer if performed as a ring-opening metathesis polymerization (ROMP). While ROM of bicyclo[2.2.2]octene derivatives is less common than that of norbornenes, it can be a source for generating six-membered ring structures within a polymer backbone. acs.org

Ring-Closing Metathesis (RCM): If the bicyclo[2.2.2]octene derivative bears a pendant alkene chain, RCM can be employed to construct new rings fused to the original scaffold. nih.gov This strategy has been successfully used to synthesize propellanes containing a bicyclo[2.2.2]octene unit. nih.gov

Domino/Ring-Rearrangement Metathesis (RRM): This involves a cascade of metathesis events, often a ring-opening followed by a ring-closing (ROM-RCM). nih.govbeilstein-journals.org For bicyclo[2.2.2]octene derivatives, this can lead to complex fused ring systems. For instance, a domino ROM-RCM was shown to produce decalin systems instead of the expected 7/6 fused bicyclic systems, highlighting the unique reactivity of this framework. acs.orgnih.govbeilstein-journals.org The outcome of these reactions is highly dependent on the substrate structure and the catalyst used. acs.org

These metathesis reactions provide a versatile platform for transforming relatively simple bicyclo[2.2.2]octene precursors into molecules with significant structural complexity. nih.govnih.gov

Reaction TypeSubstrate TypeCatalyst (Example)Product TypeKey Features
Electrophilic Addition Bicyclo[2.2.2]oct-5-ene derivativeElectrophile (e.g., Br₂, HBr)Functionalized bicyclo[2.2.2]octaneFunctionalizes the double bond; stereochemistry can be complex.
Ring-Closing Metathesis (RCM) Bicyclo[2.2.2]octene with a pendant alkeneGrubbs' CatalystsFused polycyclic systems (e.g., propellanes)Forms new rings onto the bicyclic core. nih.gov
Domino Metathesis (ROM-RCM) Bicyclo[2.2.2]octene with a pendant alkeneGrubbs' CatalystsFused bicyclic systems (e.g., decalins)Can lead to rearranged and complex ring systems. acs.orgnih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Bicyclo 2.2.2 Oct 2 Ylacetic Acid and Its Key Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of bicyclo[2.2.2]octane derivatives. The rigidity of the bicyclic system allows for detailed investigation of substituent effects on chemical shifts and coupling constants, which are crucial for stereochemical assignments and conformational analysis.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In Bicyclo[2.2.2]oct-2-ylacetic acid, the ¹H NMR spectrum would show distinct signals for the protons on the bicyclic cage, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton. The chemical shifts of the bridgehead protons are typically found at a different frequency compared to the methylene protons of the bridges.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, allowing for the tracing of connectivity within the bicyclic skeleton and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

For a related derivative, 2-((1R,2R,4S*)-2-(nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid, detailed ¹H and ¹³C NMR data have been reported, showcasing the complexity of the spectra for such bicyclic systems mdpi.com. While the bicyclic core is different, the data provides an example of the expected chemical shifts for the acetic acid moiety attached to a rigid carbocycle.

A study on various bicyclo[2.2.2]octane derivatives systematically analyzed their ¹³C NMR spectra, establishing trends in chemical shifts based on substituent position and stereochemistry cdnsciencepub.com. These foundational studies are critical for interpreting the spectra of new derivatives like this compound.

Carbon AtomExpected Chemical Shift Range (ppm)Notes
C=O (acid)170-180The carboxylic acid carbonyl carbon.
CH-COOH40-50The carbon atom of the bicyclic ring attached to the acetic acid group.
CH₂ (side chain)35-45The methylene carbon of the acetic acid group.
Bridgehead CH25-35The four bridgehead carbon atoms.
Bridge CH₂20-30The methylene carbons forming the bridges of the bicyclic system.

This interactive table is based on established chemical shift ranges for similar structures.

For more complex derivatives or for detailed conformational analysis, advanced NMR techniques are employed. The rigid structure of the bicyclo[2.2.2]octane skeleton makes it an excellent system for studying through-space interactions via the Nuclear Overhauser Effect (NOE). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can establish the spatial proximity of protons, which is crucial for determining the relative stereochemistry of substituents.

In bicyclic systems, the dihedral angles between vicinal protons are fixed, making the Karplus relationship particularly useful for extracting stereochemical information from ³J(H,H) coupling constants. The interactions between substituents separated by three (γ-effects) or four (δ-effects) bonds lead to characteristic changes in ¹³C chemical shifts, which are diagnostic for their relative orientations cdnsciencepub.com. For instance, a syn-axial δ-interaction can cause a significant deshielding of the involved carbon atoms cdnsciencepub.com. Solid-state NMR can also be used, as demonstrated in the analysis of a steroidal bicyclo[2.2.2]octane rotor, where it revealed rapid rotary motion of the BCO group nih.gov.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state.

For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. When a compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects, especially if a heavy atom is present, can be used to unambiguously assign the R/S configuration of all stereocenters. The analysis of a conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton demonstrated the use of X-ray crystallography to determine its complex stereochemistry iucr.org.

The crystal structure reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. For carboxylic acids like this compound, hydrogen bonding is a dominant intermolecular interaction. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules nih.gov.

Table 2: Crystallographic Data for a Representative Bicyclo[2.2.2]octane Carboxylic Acid Derivative (Data for (±)-trans-3-Benzoylbicyclo[2.2.2]octane-2-carboxylic acid) nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9155 (7)
b (Å)11.1129 (9)
c (Å)14.7559 (12)
β (°)93.882 (3)
Volume (ų)1295.01 (19)
Z4
Hydrogen BondingCentrosymmetric O-H···O dimers

This interactive table summarizes key crystallographic parameters for a closely related structure.

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the hydrocarbon framework.

The key vibrational modes for the carboxylic acid functionality include:

A very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, resulting from hydrogen bonding.

A strong C=O (carbonyl) stretching band, usually found between 1760-1690 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer.

A C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.

O-H bending vibrations, which are typically observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (out-of-plane).

The bicyclo[2.2.2]octane skeleton itself gives rise to a series of C-H stretching and bending vibrations. The C-H stretching vibrations of the sp³-hybridized carbons of the ring are expected just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range. The IR spectrum of the parent Bicyclo[2.2.2]octane shows prominent absorptions in this region nist.gov. The more complex fingerprint region (below 1500 cm⁻¹) contains numerous C-C stretching and C-H bending modes that are characteristic of the entire molecular structure. For (±)-trans-3-benzoylbicyclo[2.2.2]octane-2-carboxylic acid, the solid-state IR spectrum displayed C=O stretching frequencies at 1718 and 1676 cm⁻¹ nih.gov.

Table 3: Characteristic IR Absorption Frequencies for this compound (Note: This table is based on typical values for the functional groups present.)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
Alkane C-HC-H Stretch2960 - 2850Strong
Carboxylic AcidC=O Stretch1760 - 1690Strong
Alkane CH₂C-H Bend (Scissoring)1470 - 1450Medium
Carboxylic AcidO-H Bend1440 - 1395Medium
Carboxylic AcidC-O Stretch1320 - 1210Medium

This interactive table highlights the expected key signals in the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and elemental composition, as well as offering insights into its structure through the analysis of fragmentation patterns.

Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of the compound. This compound, with a chemical structure of C₁₀H₁₆O₂, has a calculated monoisotopic mass of 168.11503 Da. The high mass accuracy of HRMS allows for the experimental measurement of the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, which can confirm this specific elemental composition and distinguish it from other isobaric compounds.

Table 1: Molecular Formula and Exact Mass of this compound

ParameterValue
Molecular Formula C₁₀H₁₆O₂
Calculated Monoisotopic Mass 168.11503 Da
Nominal Molecular Weight 168 g/mol

Fragmentation Pathway Analysis

Electron ionization (EI) mass spectrometry is a "hard" ionization technique that induces significant fragmentation of the analyte molecule. creative-proteomics.comwikipedia.orglibretexts.org This fragmentation is highly valuable as the resulting pattern is characteristic of the molecule's structure, akin to a molecular fingerprint. While specific mass spectral data for this compound is not widely published, a detailed fragmentation pathway can be predicted based on established principles and the known behavior of bicyclic compounds and carboxylic acids.

Upon ionization, the this compound molecule forms a molecular ion, [M]⁺•, at an m/z corresponding to its molecular weight. Due to the energy imparted during ionization, this molecular ion is often unstable and undergoes a series of fragmentation reactions.

Key proposed fragmentation pathways include:

Loss of the Acetic Acid Side Chain: A primary fragmentation pathway is the cleavage of the bond between the bicyclic core and the side chain, leading to the loss of a neutral acetic acid radical (•CH₂COOH, 59 Da). This results in the formation of a stable bicyclo[2.2.2]octyl cation at m/z 109.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carboxyl group can lead to the loss of the carboxyl radical (•COOH, 45 Da), generating a fragment ion at m/z 123.

Loss of Water: Carboxylic acids are known to lose a neutral water molecule (H₂O, 18 Da), particularly under thermal conditions in the MS source, which would produce a fragment ion at m/z 150.

Fragmentation of the Bicyclic Core: The bicyclo[2.2.2]octane ring system itself can undergo characteristic fragmentation. A common pathway for such systems is a retro-Diels-Alder reaction. Following the initial loss of the side chain, the resulting bicyclo[2.2.2]octyl cation (m/z 109) can eliminate a molecule of ethene (C₂H₄, 28 Da), leading to the formation of a cyclohexenyl cation fragment at m/z 81. Further fragmentation of the ring can produce smaller, stable hydrocarbon fragments.

Table 2: Proposed Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Value (Proposed)Ion FormulaNeutral LossProposed Fragment Identity
168[C₁₀H₁₆O₂]⁺•-Molecular Ion
150[C₁₀H₁₄O]⁺•H₂OLoss of water
123[C₉H₁₅]⁺•COOHAlpha-cleavage of carboxyl group
109[C₈H₁₃]⁺•CH₂COOHLoss of the acetic acid side chain
81[C₆H₉]⁺C₂H₄ (from m/z 109)Retro-Diels-Alder fragmentation of the bicyclic core

The analysis of these fragmentation pathways provides confirmatory evidence for the presence of both the bicyclo[2.2.2]octane skeleton and the acetic acid functional group, making mass spectrometry a powerful tool for the definitive identification of this compound and its derivatives.

Theoretical and Computational Chemistry Studies on Bicyclo 2.2.2 Oct 2 Ylacetic Acid Systems

Conformational Analysis and Energy Landscape Studies

The rigid bicyclo[2.2.2]octane framework restricts the conformational flexibility of the molecule. However, the acetic acid side chain introduces degrees of freedom that can be explored computationally.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable for exploring the conformational space of molecules like Bicyclo[2.2.2]oct-2-ylacetic acid. MD simulations, for instance, have been used to study the aggregation of humic acids, which share carboxylic acid functionalities, in the presence of metal ions, revealing the importance of intermolecular bridging. mdpi.com While specific MM and MD studies on this compound are not extensively documented in the provided results, the principles of these methods are broadly applicable. For related bicyclic systems, MD simulations have been employed to understand the conformational dynamics and interactions with other molecules. For example, simulations have been used to assess the binding of bicyclo[2.2.2]octane-based inhibitors to biological targets. nih.gov

These simulations typically involve defining a force field that describes the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of the atoms over time can be calculated, providing insights into the accessible conformations and their relative stabilities. For this compound, such simulations could elucidate the preferred orientations of the carboxylic acid group relative to the bicyclic core and the dynamics of its interaction with solvent molecules.

Energy profile calculations are crucial for understanding the barriers to conformational changes. In a study on a related bicyclic compound, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, molecular dynamics simulations revealed two energetically accessible conformers separated by an energy barrier of 12.3 kJ/mol. Although a different bicyclic system, this demonstrates the utility of such calculations. For this compound, theoretical calculations could map the potential energy surface associated with the rotation of the acetic acid side chain. This would involve systematically changing the dihedral angles defining the side chain's orientation and calculating the corresponding energy at each point, often using quantum mechanical methods like Density Functional Theory (DFT) for higher accuracy. The resulting energy profile would identify the most stable conformations (energy minima) and the transition states (energy maxima) connecting them, providing quantitative information about the energy barriers for conformational switching.

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods are instrumental in elucidating these characteristics for this compound and related systems.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It has been applied to various bicyclic systems to understand their properties and reactivity. For instance, DFT calculations have been used to investigate the electronic structure of bicyclo[2.2.2]octa-2,5-dione, a related compound, to understand bonding and reactivity in strained hydrocarbons. flinders.edu.auresearchgate.net DFT is also employed to calculate various molecular properties, including geometric parameters, vibrational frequencies, and dipole moments. mdpi.com

In the context of this compound, DFT can be used to:

Determine the optimized geometry: Finding the lowest energy structure of the molecule.

Calculate spectroscopic properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization. researchgate.net

Investigate acidity: Calculating the pKa value by determining the energies of the acid and its conjugate base. DFT studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have successfully calculated acidities in agreement with experimental values. nih.gov

Analyze substituent effects: Understanding how the bicyclic core influences the properties of the acetic acid group and vice versa. researchgate.net

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. mdpi.com Common functionals like B3LYP are often used for such studies. researchgate.netnih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transition states. This is particularly valuable for understanding the reactivity of complex molecules like this compound.

DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. For example, DFT has been used to study the mechanism of Diels-Alder reactions involving bicyclo[2.2.2]octene systems. nih.gov In another study, DFT calculations were employed to understand the regioselectivity of cycloaddition reactions. researchgate.net

For this compound, computational studies could be used to predict its behavior in various chemical transformations. For instance, the mechanism of esterification or amidation of the carboxylic acid group could be investigated. This would involve:

Modeling the reactants and products.

Locating the transition state structure connecting them. The transition state is a first-order saddle point on the potential energy surface.

Calculating the activation energy barrier. This provides an estimate of the reaction rate.

Investigating the influence of catalysts or solvent effects on the reaction pathway.

By analyzing the geometry and electronic structure of the transition state, detailed insights into the factors controlling the reaction's feasibility and selectivity can be obtained. For example, in a study of a copper-catalyzed P-H insertion reaction, DFT calculations were used to analyze the transition state and understand the reaction mechanism. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Similarly, there are no specific published studies on the computational prediction of spectroscopic parameters, like NMR chemical shifts, for this compound. The prediction of NMR spectra through computational means, often using Density Functional Theory (DFT) calculations, is a powerful tool for structure elucidation and verification. This process involves calculating the magnetic shielding tensors of the nuclei within the molecule in its optimized geometry. The calculated shielding values are then converted into chemical shifts.

For this compound, such a study would provide valuable insight into the expected ¹H and ¹³C NMR spectra, aiding in the characterization of its stereoisomers. However, the necessary computational data and its analysis for this specific compound have not been reported in the scientific literature.

Bicyclo 2.2.2 Oct 2 Ylacetic Acid As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Scaffold Design for Conformational Constraint in Synthetic Targets

The inherent rigidity of the bicyclo[2.2.2]octane ring system is a key feature exploited by chemists. smolecule.com This framework restricts the rotational freedom of attached substituents, locking them into well-defined spatial arrangements. smolecule.com This conformational constraint is invaluable in the design of molecules intended to interact with biological targets, where precise geometry is often crucial for activity. The bicyclo[2.2.2]octane core acts as a non-peptide scaffold to which functional groups can be appended, creating molecules with enhanced metabolic stability compared to their more flexible counterparts. smolecule.comresearchgate.net

A significant application of the bicyclo[2.2.2]octane scaffold is in the field of peptidomimetics, where it is used to replicate the secondary structures of peptides, such as α-helices and β-sheets. smolecule.com For instance, research has demonstrated that bicyclo[2.2.2]octanes can serve as structural mimics of key amino acid residues within protein interaction motifs. nih.govnih.govrroij.com

One notable example is the mimicry of the LXXLL (where L is leucine (B10760876) and X is any amino acid) motif found in steroid receptor coactivator (SRC) proteins, which is essential for their interaction with nuclear hormone receptors (NRs). nih.govnih.gov Scientists have synthesized bicyclo[2.2.2]octane-based compounds designed to replicate the spatial orientation of crucial leucine residues in this motif. nih.gov By using the bicyclic core to hold isopropyl groups in a fixed alignment, these synthetic molecules can mimic the bound conformation of the peptide, enabling them to block the critical NR-SRC protein-protein interaction. nih.govrroij.com Although the potency of these initial mimics was modest, this approach provides a valuable strategy for developing pharmacological tools to interrupt receptor signal transduction. nih.gov

ApplicationBiological Motif MimickedKey Feature of Bicyclo[2.2.2]octane CoreExampleReference
PeptidomimeticsLXXLL motif in Steroid Receptor Coactivators (SRCs)Rigid scaffold for precise spatial arrangement of substituentsMimicking the alignment of two key leucine residues to block NR-SRC interaction nih.gov, nih.gov, rroij.com
Foldamer Stabilizationα-helical or β-sheet motifsEnhances metabolic stability by providing a constrained backbone1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) used to stabilize non-canonical helices smolecule.com

Role in the Synthesis of Bridged Polycyclic Natural Product Analogues

The bicyclo[2.2.2]octane framework is a recurring structural feature in a variety of complex natural products, particularly a class of fungal indole (B1671886) alkaloids known for their significant biological activities. nih.gov The synthesis of analogues of these natural products often involves intricate strategies to construct the core bicyclic system. Bicyclo[2.2.2]oct-2-ylacetic acid and related derivatives serve as valuable starting materials or intermediates in these synthetic endeavors, providing the fundamental carbon skeleton that can be further elaborated. google.com

A prominent family of fungal secondary metabolites, including the paraherquamides and stephacidins, is characterized by a bicyclo[2.2.2]diazaoctane core. nih.govnih.gov The synthesis of this complex, nitrogen-containing bridged system is a significant challenge. Various synthetic strategies have been developed to construct this ring system, including intramolecular SN2' cyclizations, biomimetic Diels-Alder reactions, and radical or cationic cascade reactions. nih.gov

While few routes to the core 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold have been developed, they are crucial for accessing these biologically important molecules. qub.ac.uk The synthesis often begins with precursors that can be cyclized to form the bridged diamide (B1670390) structure. The acetic acid side chain on a bicyclo[2.2.2]octane precursor, for example, can be converted into an amine or other functional group necessary to participate in the cyclization reactions that form the second bridge of the diazaoctane system. The evolution of enzymes, such as Diels-Alderases, in fungi highlights nature's own elegant solution to forming this bicyclic core, providing inspiration for synthetic chemists. nih.gov

Precursor for Advanced Polymeric Materials and Frameworks

The rigidity and defined geometry of the bicyclo[2.2.2]octane unit make it an attractive building block for the creation of advanced materials. nih.gov When incorporated into polymers or frameworks, this aliphatic, cage-like structure can impart desirable properties such as improved thermal stability, solubility, and specific mechanical characteristics. smolecule.commdpi.comresearchgate.net this compound can be chemically modified to create diacids or other difunctional monomers required for polymerization.

Bicyclo[2.2.2]octane dicarboxylic acids are used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com MOFs are crystalline materials built from metal ions or clusters connected by organic ligands. nih.gov Using aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid instead of more common aromatic linkers can lead to MOFs with high transparency in the UV/Vis spectrum, creating "solid solvents" for studying molecules in confined spaces. rsc.orgmdpi.com

In polymer chemistry, dianhydride derivatives of the bicyclo[2.2.2]octane system, such as bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, are used to synthesize alicyclic polyimides. mdpi.comgoogle.com These polyimides exhibit high thermal stability (above 400 °C), high glass transition temperatures, and good solubility in organic solvents, properties that are attributed to the rigid, non-planar bicyclic unit. mdpi.com The synthesis involves the polymerization of the dianhydride with various rigid diamines. mdpi.comresearchgate.net

Material TypeBicyclo[2.2.2]octane Derivative UsedResulting Material PropertiesReference
Metal-Organic Frameworks (MOFs)Bicyclo[2.2.2]octane-1,4-dicarboxylic acidHigh transparency, tunable pore size rsc.org, mdpi.com
PolyimidesBicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydrideHigh thermal stability (>400 °C), high glass transition temperature, good solubility mdpi.com, google.com

The bicyclo[2.2.2]octane system is a key precursor in the theoretical and synthetic pursuit of polytwistane, a novel polymer predicted to have intriguing structural properties. uni-muenchen.de Polytwistane is a theoretical hydrocarbon composed of repeating twistane (B1239035) units, which themselves contain a twist-boat conformation. The synthetic strategy towards this polymer involves the creation of oligotwistanes, such as C2-tritwistane. uni-muenchen.de The synthesis of these oligomers has been achieved through electrophilic addition reactions to oligoenes that are built upon the bicyclo[2.2.2]octane framework. These reactions often involve Wagner-Meerwein rearrangements within the bicyclo[2.2.2]octane system to form the characteristic twisted structure. uni-muenchen.de this compound serves as a potential starting point for the synthesis of the necessary bicyclic precursors that are ultimately assembled into these complex hydrocarbon architectures.

Chiral Ligand Development in Asymmetric Catalysis from Bicyclo[2.2.2]octane Derivatives

The development of chiral ligands from the bicyclo[2.2.2]octane skeleton has led to significant advancements in asymmetric catalysis, with ligands demonstrating high efficacy in a variety of metal-catalyzed reactions. The rigidity of the bicyclic core is crucial, as it reduces conformational flexibility and creates a well-defined chiral environment around the metal center, leading to high levels of stereocontrol. Researchers have successfully synthesized and applied several classes of chiral ligands based on this framework, including dienes, diols, and diamines.

A notable class of C₂-symmetric diene ligands, 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes (bod), has shown great potential in asymmetric catalysis. google.com For instance, the ligand (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod) has been used to achieve high enantioselectivity (95-99% ee) in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines to produce diarylmethylamines. researchgate.net The synthesis of these C₂-symmetric diene ligands often starts from a bicyclo[2.2.2]octane-2,5-dione key intermediate. researchgate.net This diketone can be resolved into its enantiomers, and subsequent functionalization leads to the desired chiral diene ligands. organic-chemistry.orgbu.edu

Another important group of ligands derived from this scaffold are the bicyclo[2.2.2]octane-diols (BODOLs). An improved synthetic route has been developed for 2,6-BODOLs, which allows for greater structural diversity of the ligand's side-arm. tandfonline.comlu.se These diol ligands, in combination with titanium(IV) isopropoxide, have been effectively used in the asymmetric reduction of acetophenone (B1666503) with catecholborane, achieving up to 98% enantiomeric excess (ee). tandfonline.comlu.se

Furthermore, chiral diamines based on the bicyclo[2.2.2]octane framework have been synthesized and utilized as ligands in asymmetric catalysis. Enantiopure 1,2-diaminobicyclo[2.2.2]octane (DABO) has been prepared from a bicyclic β-amino acid. tandfonline.com Derivatives of these chiral diamines have proven to be efficient in copper-catalyzed asymmetric Henry reactions. lu.se Another example is cis-2,5-diaminobicyclo[2.2.2]octane, which has been developed as a scaffold for salen-type ligands. researchgate.net These salen-metal complexes have shown broad applicability, for example, in the cobalt(II)-catalyzed asymmetric cyclopropanation and the chromium(III)-catalyzed hetero-Diels-Alder reaction, yielding products with high enantioselectivity. prepchem.com

The versatility of the bicyclo[2.2.2]octane scaffold is also demonstrated by its incorporation into chiral cyclopentadienyl (B1206354) (Cp) ligands. lu.senih.gov Rhodium(I) complexes bearing C₂-symmetric chiral bicyclo[2.2.2]octane-fused Cp ligands have been successfully applied in the asymmetric C-H activation of N-methoxybenzamides with quinones, affording chiral hydrophenanthridinones in high yields and with up to 99% ee. lu.se

While the direct synthesis of these ligands from this compound is not extensively documented in the reviewed literature, the use of functionalized bicyclo[2.2.2]octane intermediates, such as (1R, 2R, 4R*)-(2-hydroxy-5-phenyl-bicyclo[2.2.2]oct-5-en-2-yl)-acetic acid in the synthesis of complex molecules like calcium channel blockers, highlights the importance of such acid derivatives as key building blocks. google.comnih.gov The carboxylic acid group provides a handle for further synthetic manipulations, allowing for the construction of the more elaborate structures required for effective chiral ligands.

The research into chiral ligands derived from the bicyclo[2.2.2]octane framework demonstrates the power of this rigid scaffold in achieving high levels of stereocontrol in a wide array of chemical transformations.

Table of Research Findings on Bicyclo[2.2.2]octane-Derived Chiral Ligands

Ligand Type Precursor Example Catalytic Application Metal Enantioselectivity (ee) Reference
C₂-Symmetric Diene (bod*) Bicyclo[2.2.2]octane-2,5-dione Asymmetric arylation of N-tosylarylimines Rhodium 95-99% researchgate.net
Diol (BODOL) Bicyclo[2.2.2]octane-2,6-dione Asymmetric reduction of acetophenone Titanium up to 98% tandfonline.comlu.se
Diamine (DABO derivative) Bicyclic β-amino acid Asymmetric Henry reaction Copper - lu.se
Diamine (Salen-type) cis-2,5-Diaminobicyclo[2.2.2]octane Asymmetric cyclopropanation Cobalt(II) High prepchem.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of novel synthetic strategies for constructing the bicyclo[2.2.2]octane core is paramount for advancing the study and application of its derivatives. While traditional methods like the Diels-Alder reaction have been instrumental, future research will gravitate towards greener, more atom-economical, and efficient catalytic processes. ccspublishing.org.cn

One promising avenue is the use of organocatalysis, which avoids the use of metals and offers mild reaction conditions. rsc.orgnih.gov For instance, tandem reactions that allow for the rapid assembly of bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity under metal-free conditions have already been realized. rsc.org Further exploration in this area could lead to direct and scalable routes to bicyclo[2.2.2]oct-2-ylacetic acid and its derivatives.

Advanced Stereocontrol and Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms during the synthesis of this compound is of utmost importance. Future research will undoubtedly focus on refining and discovering new methods for achieving high levels of stereocontrol.

Enantioselective catalysis will continue to be a major driver of innovation. rsc.orgnih.govnih.gov The use of chiral catalysts, including both metal complexes and organic molecules, allows for the preferential formation of one enantiomer over the other. nih.govnih.gov For example, a highly enantioselective approach to bicyclo[2.2.2]octenones has been developed using a copper-mediated oxidative dearomatization/[4+2] dimerization cascade. nih.gov The development of catalysts that can effectively control the stereochemistry at the C2 position of the bicyclo[2.2.2]octane ring during the introduction of the acetic acid side chain is a key challenge.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The synergy between experimental and computational chemistry offers a powerful approach to unraveling the intricate details of chemical transformations involving the bicyclo[2.2.2]octane framework. cdnsciencepub.comnih.govresearchgate.netrroij.com

Experimental techniques such as real-time monitoring of reactions using NMR and mass spectrometry can provide valuable insights into the formation and evolution of intermediates. researchgate.net Isotopic labeling studies can help trace the path of atoms throughout a reaction, shedding light on bond-forming and bond-breaking events. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for modeling reaction pathways and predicting the stability of intermediates and transition states. nih.govrroij.comrsc.org These calculations can help to explain observed stereoselectivities and regioselectivities, and to guide the design of new catalysts and substrates. nih.gov For instance, computational studies have been used to elucidate the stereochemical features of the Diels-Alder cyclization in the biosynthesis of natural products containing the bicyclo[2.2.2]diazaoctane ring. nih.gov Similar integrated approaches will be vital for understanding rearrangements and other complex transformations that can occur within the rigid bicyclo[2.2.2]octane system. researchgate.netpsu.edursc.org

Exploration of Functionalized this compound Derivatives for New Synthetic Applications

The unique structural and stereochemical properties of this compound make it an attractive scaffold for the development of new synthetic methodologies and as a building block in the synthesis of complex molecules. ontosight.airesearchgate.netmdpi.com Future research will focus on the synthesis and application of a wide range of functionalized derivatives.

Introducing various functional groups at different positions on the bicyclo[2.2.2]octane ring and on the acetic acid side chain can lead to a diverse library of compounds with tailored properties. These derivatives could serve as chiral ligands in asymmetric catalysis, as demonstrated by the use of bicyclo[2.2.2]octane-based diamines in copper-catalyzed reactions. researchgate.net They could also be used as constrained amino acid analogues in peptidomimetics to study protein structure and function. researchgate.net

Furthermore, the bicyclo[2.2.2]octane framework can be incorporated into larger, more complex molecular architectures. nih.gov Its rigidity can be exploited to control the spatial orientation of appended functional groups, which is crucial in areas like drug design and materials science. nih.govgoogle.com The exploration of this compound derivatives as key intermediates in the total synthesis of natural products and other biologically active molecules will continue to be a vibrant area of research. nih.gov

Q & A

Q. What are the primary synthetic routes for bicyclo[2.2.2]oct-2-ylacetic acid, and how do reaction conditions influence yield?

this compound is synthesized via Diels-Alder reactions, ring-closing metathesis, and catalytic hydrogenation. For example, Diels-Alder reactions using maleic anhydride or substituted dienophiles can yield the bicyclic core, followed by functionalization to introduce the acetic acid moiety . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect stereochemical outcomes. For instance, hydrogenation under palladium catalysis reduces unsaturated intermediates while preserving the carboxylic acid group . Yield optimization requires careful control of stoichiometry and purification via recrystallization or chromatography.

Q. How does the rigid bicyclic structure of this compound influence its biological activity?

The bicyclo[2.2.2]octane framework imposes conformational rigidity, enabling precise mimicry of biological motifs like amino acids or peptides. This rigidity enhances binding specificity to enzyme active sites or receptors, as observed in antifungal and antitumor studies . Computational docking studies (e.g., using AutoDock Vina) can model interactions with targets like fungal cytochrome P450 enzymes or mammalian tubulin, guiding structure-activity relationship (SAR) analyses .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve bridgehead protons and confirm stereochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .
  • FT-IR : Identifies carboxylic acid C=O stretches (~1700 cm1^{-1}) and bridgehead C-H vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized analogs. To address this:

  • Replicate assays : Use standardized protocols (e.g., NIH/NCBI guidelines) across multiple cell lines.
  • Purity validation : Employ HPLC (>95% purity thresholds) and elemental analysis .
  • Mechanistic studies : Compare inhibition constants (KiK_i) for enzyme targets (e.g., COX-2 for anti-inflammatory activity) to isolate structure-dependent effects .

Q. What strategies enable the incorporation of this compound into biomimetic natural product syntheses?

The compound serves as a precursor for fungal-derived bicyclo[2.2.2]diazaoctane alkaloids (e.g., brevianamides). Biomimetic approaches include:

  • Enzymatic cyclization : Mimic fungal P450-mediated oxidative cascades to form the diazaoctane ring .
  • Solid-phase peptide synthesis (SPPS) : Conjugate the bicyclic core to peptide backbones for antimicrobial peptide analogs .
  • Protecting group strategies : Use tert-butyl esters for carboxylic acid protection during multi-step syntheses .

Q. How does the compound’s stability under thermal or photolytic conditions impact material science applications?

The bicyclic framework exhibits high thermal stability (decomposition >250°C) due to strain-free geometry, making it suitable for high-performance polymers. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify stability . Photodegradation studies (UV-Vis spectroscopy) reveal minimal ring-opening under UV light, supporting its use in optoelectronic materials .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying metabolic pathways of this compound in vivo?

  • Isotopic labeling : Introduce 13C^{13}C- or 2H^{2}H-labels at bridgehead carbons to track metabolic fate via LC-MS/MS .
  • Microsomal assays : Use liver microsomes to identify phase I/II metabolites (e.g., glucuronidation or sulfation) .
  • Pharmacokinetic modeling : Apply compartmental models to estimate bioavailability and half-life in rodent studies .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for electrophilic substitutions or cycloadditions. For example, Fukui indices identify nucleophilic sites for functionalization . Molecular dynamics (MD) simulations predict solvation effects in aqueous vs. organic media .

Comparative Analysis

Q. How do the properties of this compound compare to cubane-based analogs in drug design?

Property This compoundCubane-1,4-dicarboxylic Acid
Ring Strain LowHigh
Solubility (H2_2O) Moderate (logP ~1.5)Poor (logP ~2.8)
Biological Half-life 6–8 hours<2 hours
Cubane’s high strain energy limits stability, whereas the bicyclic system balances rigidity and metabolic resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.